Temsirolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility is independent of pH

Soluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Analysis: Temsirolimus as an mTOR Inhibitor in Cancer Therapy

Introduction to mTOR Signaling and Therapeutic Targeting

The mTOR signaling pathway represents a critical regulatory nexus controlling cellular growth, proliferation, survival, and metabolism in response to environmental cues. As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, mTOR functions as a serine/threonine kinase that integrates inputs from growth factors, energy status, nutrients, and cellular stress to coordinate anabolic and catabolic processes. The pivotal role of mTOR in oncogenic processes has been firmly established across diverse cancer types, making it an attractive therapeutic target. Dysregulated mTOR signaling frequently occurs through various mechanisms including genetic mutations in pathway components, amplification of growth factor receptors, or loss of tumor suppressors such as PTEN, leading to uncontrolled cell growth and proliferation. The discovery and development of mTOR inhibitors, particularly the rapamycin analogs (rapalogs), represents a significant advancement in molecularly targeted cancer therapy, with temsirolimus being the first-in-class mTOR inhibitor to demonstrate clinical success in advanced renal cell carcinoma.

The mTOR kinase exists within two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 is characterized by the presence of raptor (regulatory-associated protein of mTOR) and is sensitive to acute inhibition by rapamycin and its analogs. This complex regulates key cellular processes including protein synthesis, lipid biogenesis, autophagy, and ribosomal biogenesis primarily through phosphorylation of downstream effectors S6K1 (p70 ribosomal S6 kinase) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). In contrast, mTORC2 contains rictor (rapamycin-insensitive companion of mTOR) rather than raptor and is generally insensitive to acute rapamycin treatment. mTORC2 regulates actin cytoskeleton organization and cell survival primarily through phosphorylation of AKT at Ser473, which fully activates this crucial survival kinase. The development of this compound and other rapalogs has provided not only therapeutic benefits but also important tools for dissecting the complexity of mTOR signaling in both normal physiology and disease states [1] [2].

Drug Properties and Pharmacokinetic Profile

This compound (CCI-779) is a water-soluble ester derivative of the natural compound rapamycin (sirolimus) that was specifically developed to improve upon the pharmacokinetic limitations of the parent compound. As a prodrug, this compound requires metabolic activation to exert its full therapeutic effects. The drug is administered exclusively via the intravenous route due to extensive first-pass metabolism that would limit oral bioavailability. Following IV infusion over 30-60 minutes, this compound demonstrates complex pharmacokinetic behavior characterized by rapid clearance from plasma and extensive metabolism primarily via hepatic CYP3A4 isoenzymes into multiple metabolites, with sirolimus representing the primary active metabolite. The conversion to sirolimus is notably less than dose-proportional, suggesting saturation of CYP3A4 metabolic capacity at higher dosing levels. This metabolic profile results in sustained exposure to active mTOR inhibitors for several days following a single infusion, supporting the once-weekly dosing schedule used in clinical practice [3] [1] [2].

The pharmacokinetic parameters of this compound and its active metabolite sirolimus demonstrate distinct profiles that collectively contribute to the drug's therapeutic activity. Following a 25 mg dose, this compound reaches maximum concentration at the end of infusion and exhibits a mean half-life of approximately 17.3 hours, with a volume of distribution of 172 L indicating extensive tissue penetration. In contrast, the active metabolite sirolimus reaches peak plasma concentrations 0.5-2 hours after the completion of infusion and demonstrates a substantially longer half-life of 54.6 hours, contributing to sustained mTOR inhibition throughout the dosing interval. Both compounds are extensively distributed into formed blood elements and demonstrate high plasma protein binding (87%). Elimination occurs predominantly via hepatic metabolism and biliary excretion, with 78% of administered dose recovered in feces and only 4.6% excreted in urine, suggesting minimal renal clearance. This pharmacokinetic profile supports the current dosing regimen of 25 mg administered as a weekly 30-60 minute intravenous infusion for approved indications [3] [4].

Table 1: Key Pharmacokinetic Parameters of this compound and Its Active Metabolite Sirolimus

| Parameter | This compound | Sirolimus |

|---|---|---|

| Time to Cmax | End of infusion | 0.5-2 hours after infusion |

| Half-life | 17.3 hours | 54.6 hours |

| Volume of Distribution | 172 L | Not specified |

| Protein Binding | 87% | Extensive |

| Primary Metabolism | Hepatic CYP3A4 to sirolimus | Further metabolism via CYP3A4 |

| Elimination Route | Feces (78%), Urine (4.6%) | Feces (78%), Urine (4.6%) |

| Clearance | 16.2 L/h | Not specified |

Table 2: Clinical Dosing Recommendations for this compound

| Indication | Recommended Dose | Frequency | Administration |

|---|---|---|---|

| Advanced Renal Cell Carcinoma | 25 mg | Once weekly | 30-60 minute IV infusion |

| Mantle Cell Lymphoma | 175 mg for 3 weeks, then 75 mg weekly | Once weekly | 30-60 minute IV infusion |

| With Strong CYP3A4 Inhibitors | Consider reduction to 12.5 mg weekly | Once weekly | 30-60 minute IV infusion |

| With Strong CYP3A4 Inducers | Consider increase to 50 mg weekly | Once weekly | 30-60 minute IV infusion |

| Mild Hepatic Impairment | Reduce to 15 mg weekly | Once weekly | 30-60 minute IV infusion |

Molecular Mechanism of Action

Direct Antiproliferative Effects

The primary molecular mechanism of this compound involves allosteric inhibition of the mTOR complex 1 (mTORC1) through formation of a gain-of-function complex with the immunophilin FK506-binding protein 12 (FKBP12). The drug binds with high affinity to FKBP12, and this drug-protein complex subsequently interacts with the FRB domain of mTOR, sterically hindering access to the active site cleft and thereby inhibiting kinase activity. This specific binding mechanism disrupts the normal regulatory functions of mTORC1, ultimately leading to G1 phase cell cycle arrest through multiple downstream effects. Inhibition of mTORC1 prevents phosphorylation of its key substrates, S6K1 and 4E-BP1, which are critical regulators of protein synthesis and cell growth. Hypophosphorylated 4E-BP1 maintains tight binding to eukaryotic initiation factor 4E (eIF4E), preventing assembly of the translation initiation complex and thereby suppressing cap-dependent translation of specific mRNAs encoding proteins essential for cell cycle progression, including cyclin D1 and c-Myc. Concurrently, inhibition of S6K1 phosphorylation reduces ribosomal biogenesis and translation of 5'-TOP mRNAs, further contributing to the antiproliferative effects observed in sensitive tumor cells [3] [5] [1].

The specificity of this compound for mTORC1 versus mTORC2 represents a crucial aspect of its mechanism with important therapeutic implications. While this compound and other rapalogs directly inhibit mTORC1 through the FKBP12-dependent mechanism described above, they generally do not directly target mTORC2. However, prolonged exposure to this compound can indirectly inhibit mTORC2 assembly and function in certain cell types by sequestering mTOR molecules, making them unavailable for complex formation with rictor. This differential inhibition has significant consequences for downstream signaling, particularly through the AKT pathway. Acute inhibition of mTORC1 by this compound relieves the S6K1-mediated negative feedback loop on IRS-1 and PI3K, potentially leading to paradoxical activation of AKT at Thr308. However, with sustained treatment and subsequent inhibition of mTORC2, phosphorylation of AKT at Ser473 is diminished, potentially counteracting this compensatory activation and enhancing the antitumor effect. This temporal dimension of mTOR complex inhibition underscores the importance of treatment scheduling and duration in optimizing therapeutic efficacy [1] [2].

Antiangiogenic Effects

Beyond direct antiproliferative effects on tumor cells, this compound exerts significant antiangiogenic activity that contributes to its overall antitumor efficacy, particularly in highly vascularized tumors such as renal cell carcinoma. The antiangiogenic mechanism operates through mTORC1-dependent regulation of hypoxia-inducible factors (HIF-1α and HIF-2α), which serve as master regulators of the cellular response to hypoxia and key drivers of tumor angiogenesis. In renal cell carcinoma with von Hippel-Lindau (VHL) deficiency, HIF-α subunits accumulate constitutively, leading to persistent transcription of pro-angiogenic factors including vascular endothelial growth factor (VEGF). This compound further modulates this pathway by reducing both the synthesis and stability of HIF-α proteins, thereby diminishing VEGF production and secretion. This reduction in VEGF signaling disrupts the maintenance of tumor vasculature, leading to impaired endothelial cell proliferation, reduced tumor perfusion, and ultimately inhibition of tumor growth. This dual mechanism—direct antitumor activity combined with antiangiogenic effects—is particularly relevant in renal cell carcinoma, where angiogenesis driven by VHL loss represents a fundamental pathogenic mechanism [5] [6] [1].

Immunomodulatory Effects

Paradoxically, while this compound functions as an mTOR inhibitor with known immunosuppressive properties (as evidenced by the use of rapamycin in transplant medicine), it can also exhibit immunostimulatory effects in certain contexts, particularly when combined with cancer vaccines. Preclinical studies in murine models have demonstrated that this compound can enhance antitumor immunity when used in combination with heat shock protein-based vaccines targeting renal cell carcinoma and melanoma. The drug appears to promote the activation of effector CD8+ T-cells and enhance the formation of CD8+ memory cells following vaccination, resulting in increased interferon-γ production and enhanced cytotoxic T-cell responses. These immunostimulatory effects occur despite concurrent observations of decreased T-cell proliferation and increased abundance of regulatory T-cells, highlighting the complex interplay between mTOR inhibition and immune function. This paradoxical enhancement of vaccine efficacy suggests that the timing and context of mTOR inhibition relative to immune activation are critical determinants of the net immunologic outcome and provides a rationale for combining this compound with immunotherapeutic approaches in selected clinical settings [7].

Clinical Efficacy and Key Trials

The clinical development of this compound has yielded compelling evidence of efficacy in specific cancer types, most notably in advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). The pivotal phase III trial in previously untreated, poor-prognosis RCC patients demonstrated a significant overall survival advantage for this compound monotherapy compared to interferon-α alone or the combination of both agents. Patients receiving this compound alone achieved a median overall survival of 10.9 months compared to 7.3 months in the interferon-α group and 8.4 months in the combination group, establishing single-agent this compound as a standard first-line option for this patient population. The survival benefit was accompanied by a manageable toxicity profile, with rash, peripheral edema, hyperglycemia, and hyperlipidemia representing the most common treatment-related adverse events. Importantly, this trial provided proof-of-principle that molecular targeting of mTOR could yield clinically meaningful improvements in outcomes for advanced RCC, validating mTOR as a legitimate therapeutic target in this disease [5] [6].

In mantle cell lymphoma, this compound has demonstrated significant activity in the relapsed or refractory setting, leading to its approval in this indication in some regions. The efficacy in MCL is mechanistically linked to the role of mTOR signaling in regulating the translation of key oncoproteins, including cyclin D1, which is characteristically overexpressed in this lymphoma subtype due to the t(11;14) translocation. Clinical trials have established a dosing regimen of 175 mg weekly for three weeks followed by 75 mg weekly thereafter, with this initial higher loading dose intended to rapidly achieve therapeutic concentrations. Beyond its approved indications, this compound has been investigated in a variety of other malignancies, including endometrial cancer, where it has demonstrated promising activity in phase II trials, with partial responses observed in a subset of patients and disease stabilization in the majority. These findings have prompted further evaluation in combination regimens with cytotoxic agents and other targeted therapies across multiple tumor types [4] [6].

Table 3: Key Clinical Trial Results for this compound in Advanced Renal Cell Carcinoma

| Trial Parameter | This compound | Interferon-α | Combination Therapy |

|---|---|---|---|

| Median Overall Survival | 10.9 months | 7.3 months | 8.4 months |

| Hazard Ratio for Death | 0.73 (vs interferon) | Reference | 0.96 (vs interferon) |

| Progression-Free Survival | Significant improvement | Reference | Intermediate |

| Most Common Adverse Events | Rash, edema, hyperglycemia, hyperlipidemia | Asthenia | Mixed profile |

Experimental Protocols for mTOR Inhibition Studies

In Vitro Assessment of mTOR Signaling Inhibition

The evaluation of this compound activity in preclinical models employs standardized methodologies to assess its effects on mTOR signaling, cellular proliferation, and viability. For cell viability assays, representative RCC cell lines such as Caki-1 and 786-O are plated in clear-bottom 96-well tissue culture plates at densities ensuring subconfluent growth throughout the experiment. After 24 hours, cells are treated with this compound across a concentration range (typically 0.1-100 nM) or vehicle control in triplicate wells. Viability is quantified at 24, 48, 72, and 96 hours using the CellTiter-Glo Luminescent Assay, which measures ATP content as a surrogate for metabolically active cells. Inhibitory concentrations (IC50, IC30, and IC20) are calculated using nonlinear regression analysis in software such as GraphPad Prism. To specifically assess mTOR pathway inhibition, western blot analysis is performed on cells treated with clinically relevant concentrations of this compound (typically 1-20 nM) for varying durations. Cells are lysed using detergent-based buffers supplemented with protease and phosphatase inhibitors, and proteins are separated by SDS-PAGE before transfer to nitrocellulose membranes. Key signaling proteins assessed include phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46), total S6K1, total 4E-BP1, phospho-AKT (Ser473), and total AKT, with β-actin serving as a loading control. Densitometric analysis using software such as ImageJ allows for quantification of band intensity and determination of inhibition kinetics [8].

In Vivo Efficacy Studies

Xenograft models provide critical preclinical data on the antitumor efficacy of this compound in vivo. In standard protocols, immunodeficient mice are subcutaneously inoculated with RCC cell lines (e.g., Caki-1, 786-O) or patient-derived xenografts. When tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized into treatment groups receiving vehicle control, This compound (doses ranging from 1-20 mg/kg), or appropriate comparator agents. This compound is typically administered via intraperitoneal injection once daily or several times per week based on its pharmacokinetic profile. Tumor dimensions are measured regularly using calipers, and volumes are calculated using the formula: (shortest diameter² × longest diameter)/2. Mice are monitored for signs of toxicity, including weight loss, lethargy, and skin changes. At study endpoint, tumors are harvested for pharmacodynamic analysis to confirm target inhibition through immunohistochemical staining for phospho-S6 ribosomal protein (a direct marker of S6K1 activity) and assessment of proliferation markers such as Ki-67. Additional analyses may include evaluation of apoptosis (TUNEL staining), microvessel density (CD31 immunohistochemistry), and HIF-1α expression to characterize the antitumor mechanisms operative in vivo [8].

Immune Modulation Studies

The immunomodulatory effects of this compound are assessed using syngeneic mouse models and T-cell functional assays. In treatment studies, mice bearing established RENCA (renal carcinoma) or B16 (melanoma) tumors are randomized to receive control, HSP-based vaccine alone, this compound alone, or the combination. This compound is typically administered intraperitoneally at 15 μg daily for specified durations, while vaccines consisting of tumor-specific antigens (e.g., CA9 for RENCA, gp100 for B16) complexed with heat shock protein Hsp110 are administered intradermally. Tumor measurements are performed regularly to assess therapeutic efficacy. For T-cell proliferation assays, lymphocytes harvested from naive mice or transgenic mice with T-cell receptors specific for tumor antigens (e.g., Pmel-1 mice) are labeled with CFSE and stimulated with antigen-pulsed dendritic cells in the presence or absence of this compound. Proliferation is assessed by flow cytometric analysis of CFSE dilution, while T-cell function is evaluated through ELISPOT assays for interferon-γ production and cytotoxic T-cell assays against target tumor cells. These comprehensive immunologic analyses help delineate the complex effects of mTOR inhibition on antitumor immunity [7].

Limitations and Future Directions

Despite the clinical success of this compound in specific indications, several limitations have emerged that have guided subsequent drug development and combination strategies. A primary limitation is the feedback activation of AKT that can occur with mTORC1-selective inhibition due to relief of the S6K1-mediated negative feedback on IRS-1 and PI3K. This compensatory signaling can potentially limit the antitumor efficacy of this compound and contribute to the development of resistance. Additionally, the inability of first-generation rapalogs to directly inhibit mTORC2 represents another limitation, as mTORC2-mediated phosphorylation of AKT at Ser473 promotes cell survival and may counteract the therapeutic effects of mTORC1 inhibition. These limitations have motivated the development of second-generation mTOR inhibitors that competitively bind the ATP-binding site of mTOR and can inhibit both mTORC1 and mTORC2. Compounds such as Ku0063794 demonstrate superior suppression of downstream mTOR effectors in vitro and enhanced antiproliferative effects against RCC cell lines compared to this compound. However, interestingly, in vivo xenograft studies have not consistently demonstrated superior efficacy for these dual mTORC1/2 inhibitors compared to this compound, potentially due to additional effects of this compound on the tumor microenvironment, particularly its potent antiangiogenic activity [8] [9].

The future clinical development of this compound and other mTOR inhibitors focuses on several strategic approaches to overcome current limitations and expand therapeutic utility. Rational combination strategies represent a major direction, with ongoing clinical trials evaluating this compound in combination with other targeted agents, cytotoxic chemotherapy, and immunotherapeutic approaches. For example, in endometrial cancer, this compound is being investigated in combination with paclitaxel and carboplatin, bevacizumab, or ixabepilone. The identification of predictive biomarkers for response to this compound remains an active area of investigation, with potential candidates including PTEN loss, PIK3CA mutations, and specific gene expression signatures related to mTOR pathway activation. Additionally, the development of third-generation mTOR inhibitors that can overcome resistance mediated by mutations in the mTOR FRB or kinase domains represents an emerging frontier. These ongoing research directions aim to fully exploit the therapeutic potential of mTOR inhibition in cancer therapy, building upon the foundation established by this compound as the first-in-class mTOR inhibitor to demonstrate clinical success in advanced cancer [9] [6].

Visual Representation of mTOR Signaling and Inhibition

The following diagram illustrates the core mTOR signaling pathway and the specific mechanism of this compound-mediated inhibition:

caption: mTOR signaling pathway and this compound inhibition mechanism.

This visual representation illustrates the complex interplay within the mTOR signaling network and highlights the specific point of intervention for this compound. The diagram depicts how this compound, after forming a complex with FKBP12, allosterically inhibits mTORC1 but not mTORC2, leading to suppression of protein synthesis, cell cycle progression, and angiogenesis through downstream effectors. The critical negative feedback loop mediated by S6K1 is also shown, explaining the potential for AKT activation following mTORC1 inhibition—a key limitation of first-generation mTOR inhibitors. The visualization integrates the multiple mechanisms through which this compound exerts its antitumor effects, including direct antiproliferative actions through cell cycle arrest and indirect effects via antiangiogenic mechanisms, providing a comprehensive overview of its multimodal mechanism of action.

Conclusion

References

- 1. mTORC1 inhibitors: is this compound in renal cancer telling ... [nature.com]

- 2. mTORC1 inhibitors : is this compound in renal cancer telling us how... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 4. : Uses, Dosage, Side Effects and More | MIMS Indonesia this compound [mims.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound, an mTOR inhibitor, enhances anti-tumour ... [pmc.ncbi.nlm.nih.gov]

- 8. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 ... [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances and limitations of mTOR inhibitors in the ... [cancerci.biomedcentral.com]

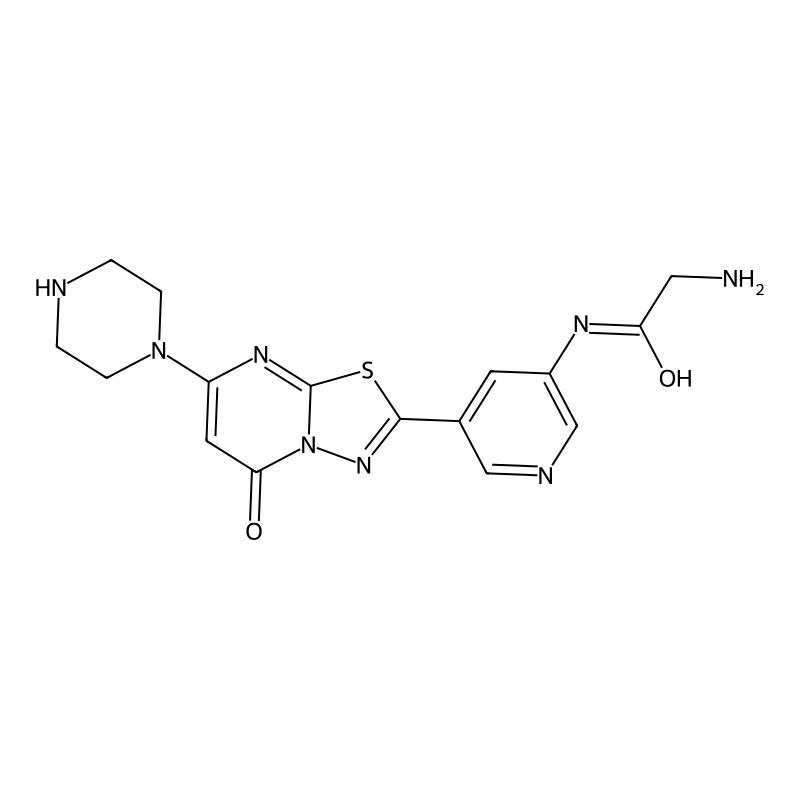

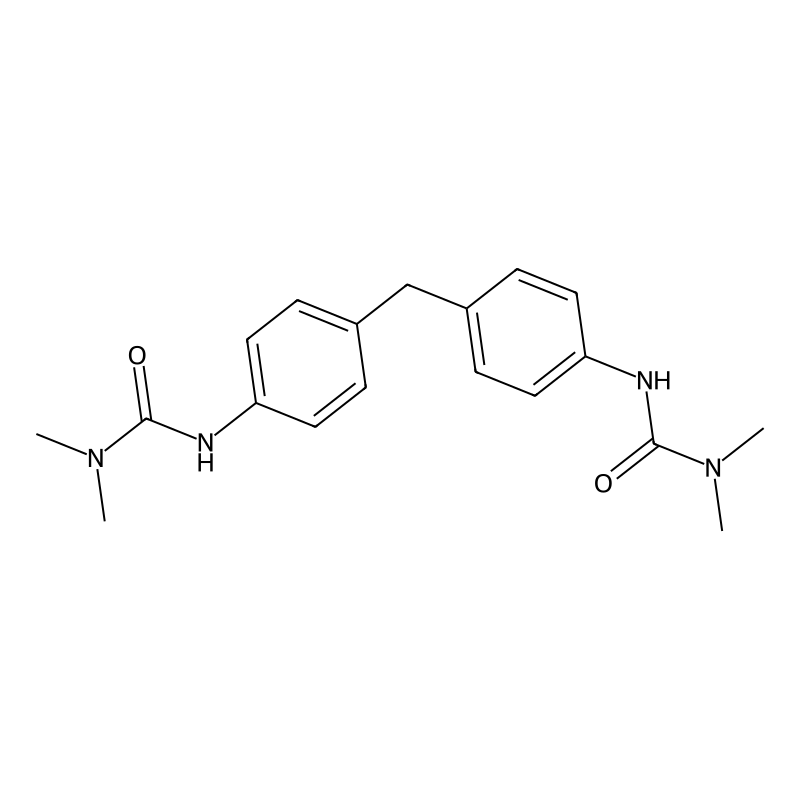

structure activity relationship of Temsirolimus

Mechanism of Action & Metabolic Activation

Temsirolimus is a prodrug whose activity is primarily attributed to its metabolite, sirolimus (rapamycin). Both molecules exert their effect by inhibiting the mammalian target of rapamycin (mTOR), a key serine-threonine kinase in cellular signaling [1].

- Mechanism: The this compound-sirolimus complex binds to the FK506-binding protein (FKBP-12). This complex then directly inhibits mTOR kinase activity [2] [1].

- Consequences of mTOR Inhibition:

- Cell Cycle Arrest: Inhibition of mTOR leads to cell cycle arrest in the G1 phase, preventing tumor cell proliferation [1].

- Anti-angiogenesis: mTOR inhibition reduces the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn decreases the production of Vascular Endothelial Growth Factor (VEGF), inhibiting the formation of new blood vessels that tumors need to grow [1].

- Key Structural Feature: this compound is a diester derivative of sirolimus. This esterification makes it more water-soluble than sirolimus, facilitating intravenous administration [3] [1]. The core mechanism, however, depends on its conversion back to the parent compound, sirolimus.

The following diagram illustrates the established signaling pathway and metabolic activation of this compound.

Diagram of this compound activation and mTOR pathway inhibition.

Quantitative Pharmacokinetic Profile

A population pharmacokinetic study in pediatric patients characterized the disposition of both this compound and its active metabolite, sirolimus. The data are based on a model that incorporated allometrically scaled body weight [2].

Table: Population Pharmacokinetic Parameters [2]

| Parameter | This compound | Sirolimus (Metabolite) |

|---|---|---|

| Structural Model | Three-compartment model with zero-order infusion | Two-compartment model |

| Clearance (CL) | Correlated with body weight and this compound dose | Not specified in abstract |

| Volume of Distribution (V) | Correlated with body weight | Not specified in abstract |

| Intercompartmental Clearance (Q) | Estimated by model | Estimated by model |

| Elimination Half-Life | 17.3 hours | 54.6 hours [1] |

| Primary Metabolic Route | Hydrolysis by carboxyesterases [2] | CYP3A4/5-mediated metabolism [2] |

| Excretion | Feces (78%), Urine (4.6%) [1] | Primarily fecal |

Experimental & Pharmacodynamic Data

A phase II study detailed protocols for assessing the pharmacodynamic effects of this compound in tumor biopsies, providing a methodology for confirming target engagement in clinical trials [3].

Table: Key Experimental Protocol & Findings from a Phase II Study [3]

| Aspect | Details |

|---|---|

| Study Design | Phase II, single-agent in advanced neuroendocrine carcinomas. |

| Dosing Regimen | 25 mg intravenous infusion over 30 minutes, once weekly. |

| Pre-treatment | Diphenhydramine (25-50 mg) 30 minutes prior to infusion to minimize infusion reactions. |

| Tumor Biopsy Protocol | Timing: Pre-treatment and after 2 weeks of treatment. Processing: Fixed in formalin and embedded in paraffin. Analysis: Immunofluorescence and computerized image analysis. | | Key Biomarkers Analyzed | Phosphorylated S6 (pS6), phosphorylated mTOR (pmTOR), phosphorylated AKT (pAKT), phosphorylated eIF4G (peIF4G). | | Key Findings | - Target Engagement: Significant inhibition of pS6 phosphorylation post-treatment (P=0.02).

- Predictive Value: Higher baseline pmTOR levels correlated with better response (P=0.01).

- Outcome Correlation: Increased pAKT and decreased pmTOR post-treatment were associated with longer Time to Progression (TTP). |

Summary and Research Implications

For the researcher or drug development professional, the key takeaways are:

- Primary Activity via Metabolite: The main pharmacological activity of this compound comes from sirolimus. The structural modification creating this compound is a prodrug strategy to improve solubility for IV administration, not to enhance target binding [1].

- Confirmed Target Engagement: The provided experimental protocol and data demonstrate that this compound effectively inhibits the mTOR pathway in human tumors, as shown by reduced pS6 levels [3].

- Complex Pharmacokinetics: The PK profile is complex, with a long half-life for the active metabolite sirolimus. Dosing must account for body size, and interactions with CYP3A4 inducers/inhibitors are likely [2] [1].

References

Temsirolimus pharmacokinetics metabolism half-life

Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters for temsirolimus and its active metabolite, sirolimus.

| Parameter | This compound | Sirolimus |

|---|---|---|

| Half-life (Mean) | 17.3 hours [1] [2] | 54.6 hours [1] [2] |

| Volume of Distribution | 172 L [1] | Information not specified in search results |

| Clearance (Mean) | 16.2 L/h [1] [2] | Information not specified in search results |

| Peak Concentration Time | End of infusion [1] [2] | 0.5 - 2 hours after infusion [1] |

| Protein Binding | ~87% (in vitro) [1] | Information not specified in search results |

| Primary Route of Elimination | Feces (78%) [1] [2] | Feces [1] |

| Secondary Route of Elimination | Urine (<5%) [1] [2] | Urine [1] |

| Metabolizing Enzymes | CYP3A4 (major), carboxyesterases (to sirolimus) [1] [2] | CYP3A4 [1] |

Experimental Protocols & Methodologies

The following details key methodologies from published studies that characterize this compound pharmacokinetics.

Population Pharmacokinetic Modeling in a Pediatric Population

This study aimed to develop a population PK model for this compound and sirolimus in children with recurrent solid or central nervous system tumors [3].

- Patient Population & Sampling: The analysis used PK data from 19 pediatric patients (aged 1-19 years) in a Children's Oncology Group phase I trial. Serial whole blood samples were collected on day 1 of cycle 1 at the following time points: pre-dose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after the end of a weekly intravenous this compound infusion [3].

- Bioanalytical Method: Whole blood concentrations of this compound and sirolimus were determined using a validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assay [3].

- Modeling Technique: Population PK analysis was performed using nonlinear mixed-effect modeling (NONMEM, version 7.2). The first-order conditional estimation method with interaction (FOCE-I) was used. Allometrically scaled body weight was incorporated to account for body size differences [3].

- Structural Model: A three-compartment model with zero-order infusion best described this compound PK. A two-compartment model adequately described the disposition of sirolimus, which was integrated into the parent drug model as a metabolite formation model [3].

Clinical Pharmacology and Dosing Studies

Early phase clinical trials established the foundational PK and safety profile of this compound [4].

- Dose Range Finding: Initial trials investigated a wide range of once-weekly IV doses (7.5–220 mg/m²) administered as a 30-minute infusion to determine the maximum tolerated dose and characterize the pharmacokinetic profile [4].

- Drug-Drug Interaction Studies: Specific studies in healthy subjects evaluated the impact of co-administered drugs. For example, co-administration with the potent CYP3A4 inducer rifampin resulted in no significant change in this compound exposure but decreased sirolimus Cmax and AUC by 65% and 56%, respectively. This confirmed sirolimus is a substrate for CYP3A4 and informed dosing guidance for concomitant therapies [4].

Mechanism of Action and Metabolic Pathway

This compound exerts its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key serine/threonine kinase. The following diagram illustrates its mechanism of action and metabolic fate.

This compound enters cells and binds to the intracellular protein FKBP-12. This drug-protein complex then directly inhibits mTOR kinase activity [5] [2]. Key downstream consequences include:

- Cell Cycle Arrest: Inhibition of mTOR blocks its ability to phosphorylate downstream effectors like p70S6k, leading to an arrest in the G1 phase of the cell cycle [5] [2].

- Antiangiogenic Effects: In renal cell carcinoma models, mTOR inhibition reduces levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and vascular endothelial growth factor (VEGF) [5] [2].

Simultaneously, this compound is metabolized in the liver, primarily by CYP3A4, into its major active metabolite, sirolimus, which exhibits equipotent mTOR inhibitory activity [1] [4].

Dosing and Clinical Application Considerations

- Dosing Adjustment: The recommended dose for advanced renal cell carcinoma is 25 mg administered as a 30-60 minute IV infusion once weekly [6] [7]. Dose reduction is necessary for patients with mild hepatic impairment and when co-administered with strong CYP3A4 inhibitors [6] [7].

- Inherent Variability: this compound displays nonlinear pharmacokinetics, while sirolimus exhibits linear pharmacokinetics over the 1-25 mg dose range [1]. Large interpatient variability in PK has been observed, which can be a determinant of adverse drug reactions [3].

References

- 1. Mammalian Target of Rapamycin - Page 8 [medscape.com]

- 2. TORISEL® (this compound) Clinical Pharmacology Patient ... [pfizermedical.com]

- 3. Population pharmacokinetics of this compound and sirolimus in ... [pmc.ncbi.nlm.nih.gov]

- 4. Intravenous this compound in Cancer Patients: Clinical ... [sciencedirect.com]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 6. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 7. DailyMed - this compound kit [dailymed.nlm.nih.gov]

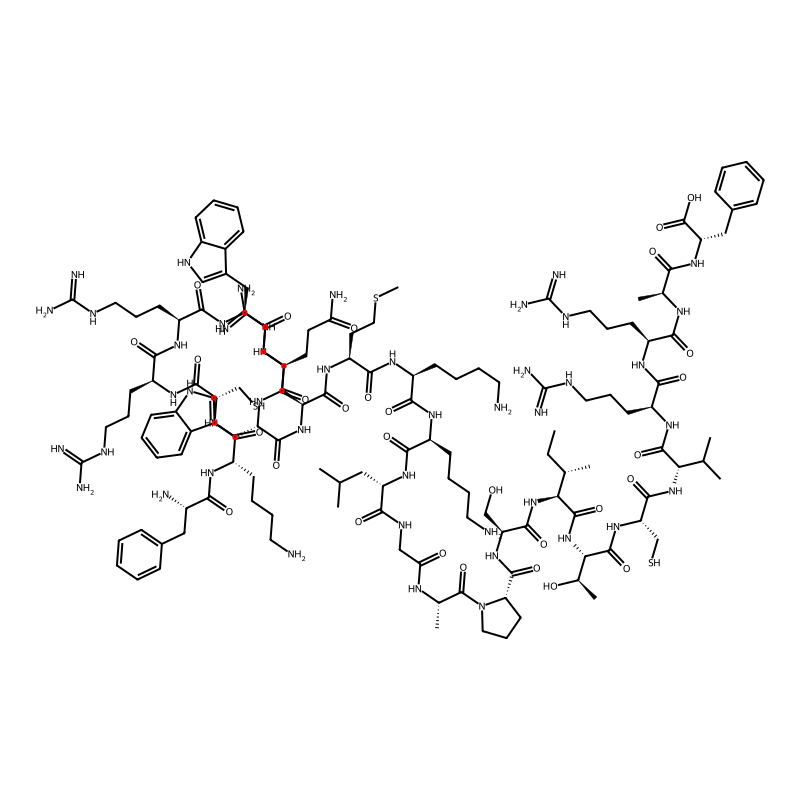

Comprehensive Technical Analysis of Temsirolimus Prodrug Conversion to Sirolimus

Introduction and Significance

Temsirolimus (Torisel) represents a critical advancement in targeted cancer therapy, specifically engineered as a water-soluble prodrug derivative of sirolimus (rapamycin). This chemical modification addresses significant pharmaceutical limitations of the parent compound, particularly its poor solubility and stability, making it suitable for intravenous administration in clinical oncology settings [1]. Approved by the U.S. Food and Drug Administration in May 2007 for the treatment of advanced renal cell carcinoma (RCC), this compound has since become an essential therapeutic option for patients with poor prognostic features [2] [1]. The drug's development exemplifies rational prodrug design, where chemical engineering facilitates administration while maintaining the potent biological activity of the active metabolite.

The clinical significance of this compound extends beyond its approved indications, with ongoing investigations exploring its potential in various solid tumors, including mantle cell lymphoma, endometrial cancer, and other malignancies [1] [3]. Understanding the conversion process from this compound to sirolimus is paramount for clinicians and researchers alike, as this metabolic transformation directly influences dosing strategies, toxicity management, and therapeutic efficacy. The prodrug strategy employed in this compound development successfully balances the need for improved pharmaceutical properties with the delivery of a highly active therapeutic agent to cancer cells, representing a model approach in modern oncology drug development [1].

Biochemical Conversion Mechanism

Metabolic Pathway and Enzymology

The biotransformation process of this compound to its active metabolite sirolimus represents a critical activation pathway that fundamentally governs the drug's therapeutic activity. This compound functions as a prodrug that undergoes rapid and extensive enzymatic hydrolysis primarily through carboxyesterases in the liver, blood, and other tissues, resulting in the formation of sirolimus (also known as rapamycin) [4] [1]. This conversion begins immediately after intravenous administration, with the ester bond cleavage removing the 2,2-bis(hydroxymethyl)propionic acid moiety from the this compound structure, thereby regenerating the parent sirolimus molecule [1]. The resulting sirolimus metabolite demonstrates comparable potency in mTOR inhibition, with both compounds sharing an identical mechanism of action despite their differing pharmacokinetic profiles [2] [4].

While sirolimus constitutes the primary active species, it is important to note that this compound itself maintains some degree of direct mTOR inhibitory activity, though the relative contributions of parent drug versus metabolite to overall efficacy remain partially characterized [2]. Following the initial hydrolysis, sirolimus undergoes further hepatic metabolism predominantly via cytochrome P450 3A4 (CYP3A4) isoenzymes, generating several secondary metabolites including hydroxyl, demethyl, and hydrolyzed derivatives [4] [5]. The extensive metabolism of both this compound and sirolimus underscores the importance of hepatic function in drug clearance and has significant implications for drug-drug interactions, particularly with potent CYP3A4 inhibitors or inducers [5].

Structural Transformation Visualization

The following diagram illustrates the structural transformation and metabolic pathway of this compound to sirolimus:

Figure 1: Metabolic activation pathway of this compound to sirolimus via esterase-mediated hydrolysis, followed by CYP3A4 metabolism

Quantitative Pharmacokinetics and Conversion Kinetics

Comparative Pharmacokinetic Parameters

The conversion kinetics of this compound to sirolimus have been quantitatively characterized through extensive pharmacokinetic studies in both adult and pediatric populations. The relationship between prodrug and metabolite exhibits complex pharmacokinetics that influence dosing strategies and therapeutic outcomes. Population pharmacokinetic modeling has revealed substantial interindividual variability in the conversion and clearance of both compounds, necessitating careful consideration in special populations [4]. The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite sirolimus:

Table 1: Pharmacokinetic Parameters of this compound and Sirolimus

| Parameter | This compound | Sirolimus | Notes |

|---|---|---|---|

| Half-life | 17.3 hours | 54.6 hours | Sirolimus has significantly prolonged exposure [2] [5] |

| Clearance | 16.2 L/h | Not fully quantified | Extensive tissue distribution [5] |

| Metabolic Pathway | Esterase hydrolysis | CYP3A4-mediated | Potential for drug interactions [4] [5] |

| Protein Binding | 87% | Not specified | High binding to plasma proteins [5] |

| Volume of Distribution | 172 L | Extensive | Partitioning into formed blood elements [5] |

| Elimination Route | Feces (78%), Urine (4.6%) | Feces (primarily) | 17% not recovered in balance studies [2] [5] |

Population Pharmacokinetic Modeling

Advanced population pharmacokinetic modeling has been employed to characterize the complex disposition kinetics of this compound and sirolimus, particularly in special populations such as pediatric patients. A seminal study published in 2016 developed a comprehensive three-compartment model for this compound coupled with a two-compartment model for sirolimus disposition, incorporating allometrically scaled body weight to account for physiological differences across age groups [4]. This modeling approach revealed that this compound dose significantly influences clearance, demonstrating nonlinear relationships between dose and exposure parameters that have important clinical implications for dosing strategy optimization.

The population PK analysis further identified critical covariates affecting drug disposition, with body weight emerging as a key determinant of interindividual variability. The structural model successfully characterized the formation kinetics of sirolimus from this compound, accounting for the sequential metabolism and disposition of both entities [4]. These sophisticated modeling techniques facilitate precision dosing approaches and support clinical trial design through simulation of various dosing scenarios. The developed population PK model enables prediction of both this compound and sirolimus concentrations in children, addressing previously limited characterization of this conversion process in pediatric populations and representing a significant advancement in individualized therapy with this agent [4].

Clinical Implications and Therapeutic Considerations

Efficacy and Safety Profile

The conversion efficiency of this compound to sirolimus directly influences the drug's therapeutic profile, with the active metabolite contributing substantially to both efficacy and toxicity. In a landmark phase III clinical trial involving 626 previously untreated patients with poor-prognosis renal cell carcinoma, this compound monotherapy demonstrated superior overall survival (10.9 months) compared with interferon-α (7.3 months) or the combination therapy (8.4 months) [2] [1]. This established this compound as a first-line option for advanced RCC and highlighted the clinical relevance of its metabolic activation. The antitumor activity stems primarily from inhibition of the mTOR pathway, which regulates cell growth, proliferation, and angiogenesis through downstream effectors including cyclin D and hypoxia-inducible factor-1α (HIF-1α) [2].

The safety profile of this compound reflects its mechanism of action and metabolic pattern, with certain adverse events showing correlation with drug exposure. The most common treatment-related adverse events include fatigue (affecting approximately 50% of patients), skin rash (76%), mucositis (70%), hematologic abnormalities such as decreased hemoglobin and lymphocytes, and metabolic disturbances including increased triglycerides and glucose [2] [3]. These toxicities are generally manageable with supportive care and dose modifications when necessary. However, this compound has been associated with more serious adverse effects, including interstitial lung disease (ILD), which represents a class effect of mTOR inhibitors and requires careful monitoring, particularly in patients with pre-existing pulmonary compromise [2] [6].

Drug Interactions and Special Population Considerations

The metabolic pathway of this compound and sirolimus creates significant potential for drug-drug interactions that can alter their exposure and therapeutic effects. As both compounds are substrates of CYP3A4, concomitant administration with potent inhibitors of this enzyme (such as ketoconazole, itraconazole, clarithromycin) may significantly increase systemic exposure and toxicity risk [5]. Conversely, coadministration with potent inducers (such as rifampin, carbamazepine, St. John's Wort) may reduce exposure to the active metabolite and compromise efficacy [5]. Additionally, this compound hydrolysis is mediated by esterases, and interactions with drugs affecting these enzymes represent another potential source of variability in conversion efficiency.

Specific populations require special consideration regarding this compound conversion and disposition. Pediatric patients exhibit different clearance and volume of distribution parameters, necessitating body surface area-based dosing regimens [4]. Patients with hepatic impairment may demonstrate altered conversion patterns and clearance, though specific dosage recommendations vary based on the degree of dysfunction. The intravenous administration route bypasses potential issues with oral absorption, yet interindividual variability in conversion efficiency remains substantial, contributing to heterogeneous drug exposure across populations [4] [7]. Therapeutic drug monitoring, though not routinely employed in clinical practice, may offer benefits in optimizing exposure, particularly given the correlation between sirolimus concentrations and both efficacy and certain adverse effects [4].

Research Methodologies and Experimental Protocols

Analytical Methods for Conversion Studies

Robust analytical methodologies are essential for characterizing the conversion kinetics of this compound to sirolimus and quantifying their concentrations in biological matrices. The primary method for quantifying both compounds involves validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assays, which provide the necessary sensitivity, specificity, and dynamic range for pharmacokinetic studies [4]. The reliable quantification ranges for these assays typically span 0.5–100 ng/mL for this compound and 0.1–100 ng/mL for sirolimus, with interday imprecision maintained below 12.4% for both analytes [4]. These methodological parameters ensure accurate characterization of the conversion process across clinically relevant concentration ranges.

Sample collection protocols for comprehensive conversion studies typically involve intensive sampling schedules to capture the rapid distribution and conversion phases. In pediatric population PK studies, blood samples have been collected at predose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after intravenous infusion initiation [4]. This extended sampling scheme adequately characterizes both the rapid hydrolysis of this compound and the prolonged elimination phase of sirolimus. Sample processing requires careful attention to stability considerations, as this compound is susceptible to enzymatic degradation in blood samples. Immediate centrifugation, plasma separation, and storage at -80°C are typically employed to preserve sample integrity until analysis. These methodological rigor ensures reliable quantification and supports accurate PK model development.

Population PK Modeling Workflow

The computational framework for characterizing this compound conversion to sirolimus employs nonlinear mixed-effect modeling, typically implemented in software platforms such as NONMEM, with auxiliary tools like Perl speaks NONMEM (PsN) and Pirana for workflow management [4]. The modeling approach generally follows a stepwise process beginning with development of a base structural model for this compound disposition, followed by integration of sirolimus formation and disposition models, and culminating in covariate model development to explain interindividual variability. The following diagram illustrates this population PK modeling workflow:

Figure 2: Population PK modeling workflow for characterizing this compound conversion to sirolimus

The structural model identification process typically evaluates various compartmental configurations, with a three-compartment model consistently demonstrating superior performance for this compound, while sirolimus disposition is adequately characterized by a two-compartment model [4]. The covariate model development phase systematically evaluates potential sources of interindividual variability, with allometrically scaled body weight consistently emerging as a significant covariate on clearance and volume parameters [4]. Additional covariates such as age, sex, and organ function may be incorporated based on physiological plausibility and statistical significance. Model evaluation employs diagnostic procedures including visual predictive checks, bootstrap analyses, and comparison of observed versus predicted concentrations to ensure robust performance across the population. The final integrated model enables simulation of various dosing scenarios and supports evidence-based dose individualization strategies.

Conclusion and Future Perspectives

The prodrug conversion of this compound to sirolimus represents a pharmaceutically engineered metabolic activation process that enables effective targeting of the mTOR pathway in cancer therapy. The complex pharmacokinetics and substantial interindividual variability in this conversion process present both challenges and opportunities for treatment optimization. Ongoing research continues to refine our understanding of factors influencing this metabolic activation, with population pharmacokinetic approaches playing an increasingly important role in identifying relevant covariates and supporting precision dosing initiatives.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. A phase I study of this compound in combination with metformin ... [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of this compound and sirolimus in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. -induced interstitial lung disease and resolution after... Sirolimus [pmc.ncbi.nlm.nih.gov]

- 7. Phase I, pharmacokinetic study of this compound ... [pubmed.ncbi.nlm.nih.gov]

PI3K/AKT/mTOR signaling pathway in cancer

Core Pathway Components and Regulation

The PI3K/AKT/mTOR pathway is a highly conserved signal transduction network that transmits signals from cell surface receptors to intracellular targets [1]. The table below summarizes the key components.

| Component | Description | Key Isoforms/Subunits | Function in Pathway |

|---|---|---|---|

| Class I PI3K | Heterodimeric lipid kinase [1] [2]. | Catalytic: p110α, p110β, p110δ, p110γ (encoded by PIK3CA, PIK3CB, PIK3CD, PIK3CG) [3] [2]. | Phosphorylates PIP₂ to generate the second messenger PIP₃ [4] [3]. |

| Regulatory: p85 (multiple isoforms encoded by PIK3R1) [3]. | |||

| PIP₃ | Lipid second messenger (Phosphatidylinositol (3,4,5)-trisphosphate). | - | Recruits AKT and PDK1 to the plasma membrane via their PH domains [4]. |

| PDK1 | Phosphoinositide-dependent kinase 1 [4]. | - | Phosphorylates AKT at Threonine 308 (T308), partially activating it [4] [5]. |

| AKT (PKB) | Serine/Threonine kinase, central pathway node [2]. | AKT1, AKT2, AKT3 [4] [2]. | Fully activated by phosphorylation at T308 and S473; regulates survival, proliferation, and metabolism by phosphorylating many substrates (e.g., TSC2, GSK-3β, FoxO) [4]. |

| mTOR | Serine/Threonine kinase, forms two distinct complexes [4]. | mTORC1 (with Raptor), mTORC2 (with Rictor) [4]. | mTORC1: Master regulator of protein synthesis, lipid biogenesis, and autophagy (via S6K, 4E-BP1) [6]. mTORC2: Phosphorylates AKT at Serine 473 (S473) for full activation and regulates cytoskeleton [4] [6]. |

| PTEN | Tumor suppressor, lipid phosphatase [1] [4]. | - | Critical negative regulator; dephosphorylates PIP₃ back to PIP₂ [1] [4]. |

The diagram below illustrates the core signal transduction mechanism.

Diagram of the core PI3K/AKT/mTOR signaling cascade. Growth factors activate PI3K via RTKs, generating PIP₃. PIP₃ recruits AKT and PDK1 to the membrane, leading to AKT activation. AKT then activates mTORC1, driving pro-tumorigenic processes. PTEN acts as a key negative regulator.

Dysregulation of the Pathway in Cancer

Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of cancer, occurring through multiple mechanisms that lead to uncontrolled cell growth and survival [7] [1]. The major genetic alterations are summarized below.

| Mechanism of Dysregulation | Affected Gene(s) | Consequence | Common Cancer Types |

|---|---|---|---|

| Oncogenic Mutation/Amplification | PIK3CA (encodes p110α) [1] | Constitutive PI3K activation; common hotspot mutations: E545K, H1047R [1] [5]. | Breast, colorectal, endometrial, gastric, lung, and others [1] [5]. |

| AKT1 [4] | Gain-of-function mutations (e.g., E17K) leading to constitutive activation. | Breast, ovarian, colorectal [4]. | |

| Tumor Suppressor Loss | PTEN [1] [4] | Loss of function (mutation, deletion, methylation) leads to PIP₃ accumulation and uncontrolled AKT activation [1] [4]. | Glioblastoma, melanoma, prostate, and endometrial cancers [1]. |

| Upstream Activation | Receptor Tyrosine Kinases (e.g., EGFR, HER2) [1] | Overexpression or hyperactivation provides persistent activation signals to PI3K. | Lung cancer (EGFR), Breast cancer (HER2) [1] [3]. |

These alterations drive cancer progression by promoting cell survival (by inhibiting pro-apoptotic proteins like Bad and FoxO transcription factors [4] [6]), uncontrolled proliferation (by inactivating cell cycle inhibitors like p21 and p27, and stabilizing cyclin D1 [4]), metastasis (by enhancing Epithelial-Mesenchymal Transition (EMT) [7] [1] [6]), and therapeutic resistance (through enhanced DNA repair, drug efflux, and survival signaling that blunts the effect of chemotherapy and radiotherapy [7] [5] [6]).

Targeted Therapies and Clinical Challenges

Targeting the PI3K/AKT/mTOR axis is a major focus in oncology drug development. The table below categorizes the main classes of inhibitors.

| Therapeutic Class | Target | Example Agents | Key Clinical Challenges & Resistance Mechanisms |

|---|

| PI3K Inhibitors [1] [2] | Pan-PI3K, Isoform-specific (e.g., p110α/δ) | Buparlisib, Alpelisib [3] [2] | Toxicity: Hyperglycemia, rash, liver toxicity [2]. Resistance: Feedback loops, compensatory MAPK pathway activation, emergence of resistance mutations [1] [2] [6]. | | AKT Inhibitors [4] [2] | Allosteric or ATP-competitive inhibitors of AKT. | MK-2206, Ipatasertib, Perifosine [4] [3] | Feedback Activation: mTORC2-mediated feedback can re-phosphorylate AKT [2]. Compensatory pathways and poor pharmacokinetics can limit efficacy [4]. | | mTOR Inhibitors [4] [2] | mTORC1 (Rapalogs), Dual mTORC1/2 | Rapamycin (Sirolimus), Everolimus, CC-223 [4] [3] | Incomplete Inhibition: Rapalogs inhibit only mTORC1, not mTORC2 [4]. Feedback Loops: Loss of S6K1-mediated feedback leads to hyperactivation of PI3K/AKT, potentially promoting survival [4] [2] [6]. |

To overcome these challenges, current research focuses on combination therapies, such as co-administering PI3K/AKT/mTOR inhibitors with other targeted agents (e.g., MEK or CDK4/6 inhibitors), chemotherapy, radiotherapy, or immunotherapy to enhance efficacy and overcome resistance [7] [4] [2]. The development of dual inhibitors (e.g., targeting both PI3K and mTOR) and novel drug delivery systems like nanoparticles are also active areas of investigation [7].

Key Experimental Approaches for Pathway Analysis

Researchers use a multi-faceted approach to study this pathway. Key methodologies include:

- Genetic Alteration Analysis: Identifying mutations, amplifications, or deletions in pathway genes (PIK3CA, PTEN, AKT1) via next-generation sequencing (NGS) of tumor samples to establish their prevalence and clinical significance [1] [8].

- Protein Phosphorylation and Activation Status: Assessing pathway activity by measuring phosphorylated (activated) proteins using Western Blotting or immunohistochemistry (IHC). Common readouts include p-AKT (S473), p-S6 (S240/244), and p-4E-BP1 (T37/46) [4] [8]. For example, a study validating a breast cancer invasion score showed that knockdown of key genes (PGK1, PCMT1) reduced phosphorylation of mTOR, P70S6K, S6, and AKT, confirming pathway suppression [8].

- Functional Assays: Evaluating the biological consequences of pathway inhibition through in vitro cell viability/proliferation assays (MTT, CellTiter-Glo) and in vivo xenograft models to test anti-tumor efficacy of inhibitors [4] [5].

- Molecular Imaging: Using non-invasive techniques like PET imaging with specific tracers or bioluminescence reporters to monitor pathway activity and treatment response in real-time within live animal models [5].

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic development. Future success will likely depend on better patient stratification based on specific molecular alterations, the rational design of combination therapies to block resistance mechanisms, and the continued development of more specific and less toxic inhibitors.

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 2. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 3. Targeting the PI3K/AKT/mTOR pathway in lung cancer [frontiersin.org]

- 4. Targeting the PI3K/Akt/mTOR pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative ... [mdpi.com]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to ... [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a breast cancer invasion score to predict ... [nature.com]

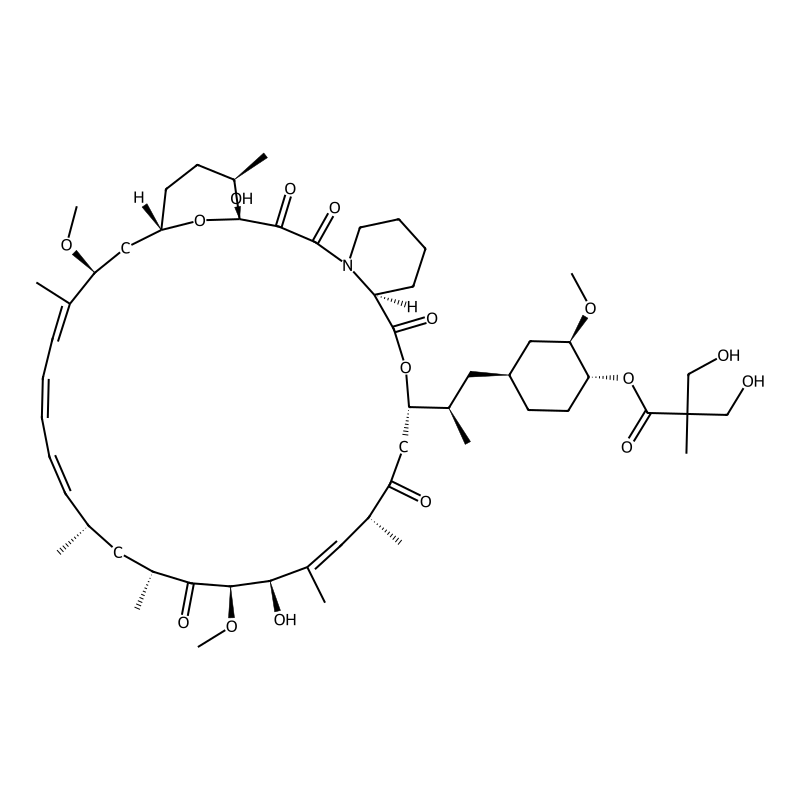

Comprehensive Technical Guide: Temsirolimus Synthesis, Preparation, and Analytical Profiling

Introduction to Temsirolimus

This compound (formerly known as CCI-779, marketed as Torisel) is a potent mTOR inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL). As a semi-synthetic derivative of the natural product sirolimus (rapamycin), this compound features improved water solubility and pharmacokinetic properties compared to its parent compound, making it more suitable for intravenous administration. The drug functions by binding to the FKBP-12 immunophilin, with the resulting complex specifically inhibiting the mammalian target of rapamycin (mTOR) kinase activity, thereby disrupting critical pathways controlling cell proliferation, growth, and angiogenesis. This technical guide provides a comprehensive overview of this compound synthesis, preparation, and analytical characterization for researchers and drug development professionals engaged in oncology therapeutics development.

The clinical significance of this compound stems from its ability to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Phase III clinical trials demonstrated that this compound significantly improved overall survival in patients with advanced renal cell carcinoma, establishing it as a first-line treatment option for poor-prognosis patients. Beyond its approved indications, ongoing research explores this compound in combination therapies for various solid tumors and hematological malignancies, leveraging its synergistic potential with other anticancer agents.

Synthetic Chemistry and Manufacturing Processes

Key Synthetic Routes

The synthesis of this compound primarily involves the esterification reaction between sirolimus (rapamycin) and 2,2-bis(hydroxymethyl)propionic acid derivatives, introducing the dihydroxymethylpropionate moiety at the C-42 hydroxyl position of the sirolimus macrolide structure. Multiple synthetic approaches have been developed and patented, optimizing for yield, purity, and industrial scalability.

Table 1: Comparison of Key this compound Synthesis Methods

| Method | Key Reagents/Conditions | Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Esterification with Acid Anhydride | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid anhydride, DIPEA, DMAP, dichloromethane, 15-20°C, 6-8 hours | High regioselectivity, minimal protection/deprotection steps | Not specified | [1] |

| Stepwise Protection-Esterification | TMSCl protection, selective deprotection, boric acid-mediated coupling, final hydrolysis | Controlled reactivity, suitable for complex macrolide systems | Not specified | [2] |

| Carbodiimide-Mediated Coupling | DCC, DMAP, 2,2-bis(hydroxymethyl)propionic acid, ambient temperature | Standard peptide coupling conditions | Not specified | [3] |

The esterification approach utilizing acid anhydrides represents one of the most efficient synthetic pathways. This method employs 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride as the acylating agent, with N,N-diisopropylethylamine (DIPEA) as base and 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane solvent. The reaction proceeds efficiently at 15-20°C over 6-8 hours, followed by a straightforward aqueous workup and purification sequence to yield high-purity this compound. This route benefits from the high regioselectivity for the C-42 hydroxyl group of sirolimus and avoids the need for extensive protecting group manipulations.

Alternative synthetic strategies involve stepwise protection and deprotection sequences to enhance reaction selectivity. One documented approach begins with protection of sirolimus using trimethylsilyl chloride (TMSCl) to generate a protected intermediate, followed by selective deprotection under controlled acidic conditions. The key esterification then proceeds via nucleophilic addition with boric acid derivatives under acidic conditions, culminating in a final deprotection step to yield this compound. While more lengthy, this approach offers advantages for handling sensitive functional groups present in the complex macrolide structure and may improve overall yield in large-scale manufacturing.

Detailed Experimental Procedure

The following detailed experimental protocol describes the synthesis of this compound according to the acid anhydride method, providing researchers with a reproducible procedure for laboratory-scale preparation:

Reaction Setup: Charge a dry reaction vessel with sirolimus (1.0 molar equivalent) and dichloromethane (8-10 volumes relative to sirolimus) under inert atmosphere (nitrogen or argon). Cool the mixture to 15-20°C with continuous mechanical stirring.

Reagent Addition: Sequentially add N,N-diisopropylethylamine (DIPEA, 2.5 molar equivalents) and 4-dimethylaminopyridine (DMAP, 0.15 molar equivalents) to the reaction mixture. Maintain temperature at 15-20°C throughout addition.

Acylation: Slowly add a solution of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid anhydride (1.3 molar equivalents) in dichloromethane (2 volumes) dropwise over 30-45 minutes. Monitor reaction temperature to ensure it remains below 20°C.

Reaction Monitoring: Stir the reaction mixture at 15-20°C for 6-8 hours, monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until sirolimus starting material is consumed to acceptable levels (<2% area by HPLC).

Workup Procedure: Quench the reaction by careful addition of purified water (5 volumes) with vigorous stirring. Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 volumes). Combine organic extracts and wash sequentially with aqueous sodium bicarbonate solution (5%, 3 volumes) and brine (3 volumes).

Purification: Concentrate the combined organic extracts under reduced pressure at temperatures not exceeding 35°C. Purify the crude product by silica gel column chromatography using a gradient elution system of ethyl acetate and petroleum ether. Alternatively, recrystallization from ethyl acetate/petroleum ether or acetone/water systems can be employed.

Isolation: Combine pure fractions, concentrate under reduced pressure, and dry under high vacuum to constant weight to obtain this compound as a white to off-white solid. Typical chromatographic purity exceeds 98% by HPLC analysis when optimized conditions are employed.

This procedure emphasizes temperature control throughout the reaction and workup to minimize degradation of the sensitive macrolide structure. The use of high-purity, anhydrous solvents and reagents is essential for achieving optimal yields and product quality.

Pharmaceutical Formulation Preparation

Preclinical Formulation Protocol

For in vitro and in vivo studies, this compound requires careful formulation due to its poor aqueous solubility. The following standardized protocol produces a stable solution suitable for animal dosing:

Stock Solution Preparation (20 mg/mL): Accurately weigh this compound and dissolve in absolute alcohol (ethanol). Add an equal volume of propylene glycol and mix thoroughly. Sonicate the mixture until a clear, homogeneous solution is obtained. This stock solution can be stored refrigerated (2-8°C) and protected from light for up to 30 days.

Intermediate Stock Solution (5 mg/mL): Mix one volume of the this compound stock solution (20 mg/mL) with three volumes of diluent vehicle (5% Tween 80/5% PEG 400 in sterile water). Stir and sonicate as needed to achieve a uniform solution. This intermediate solution should be prepared fresh on the day of dosing.

Final Dose Formulation (0.06 mg/mL): Mix one volume of the intermediate stock solution (5 mg/mL) with 82 volumes of sterile saline. Stir and sonicate as required to ensure complete mixing. The resulting formulation has a nominal this compound concentration of 0.06 mg/mL, suitable for intravenous administration in rodent models at a typical dose volume of 5 mL/kg.

Quality Control: Upon preparation, collect duplicate samples (0.5 mL) of each dose formulation and store frozen (approximately -20°C) for potential future analysis. Visually inspect formulations for particulate matter or precipitation before administration.

This formulation approach leverages the solubilizing properties of ethanol, propylene glycol, Tween 80, and PEG 400 to create a stable solution of this compound at concentrations appropriate for preclinical studies. The stepwise dilution method ensures consistent and complete dissolution of the active compound throughout the formulation process.

Commercial Formulation Considerations

The commercial formulation of this compound (Torisel) is supplied as a concentrated solution for intravenous infusion after dilution. Each milliliter contains 25 mg this compound, along with excipients including polysorbate 80, propylene glycol, and ethanol to enhance solubility and stability. Prior to administration, the concentrate is diluted in 250-500 mL of sterile saline and administered as an intravenous infusion over 30-60 minutes. The formulated product demonstrates compatibility with common infusion materials and maintains chemical stability within specified storage conditions.

Analytical Characterization and Quality Control

Physicochemical Properties

Comprehensive characterization of this compound includes determination of key physicochemical parameters essential for pharmaceutical development:

Table 2: Physicochemical Properties of this compound

| Property | Value/Specification | Analytical Method |

|---|---|---|

| Molecular Formula | C₅₆H₈₇NO₁₆ | High-resolution mass spectrometry |

| Molecular Weight | 1030.2871 g/mol (average); 1029.602485741 g/mol (monoisotopic) | Mass spectrometry |

| Hydrogen Bond Donors | 4 | Computational prediction |

| Hydrogen Bond Acceptors | 17 | Computational prediction |

| Rotatable Bonds | 11 | Computational prediction |

| Topological Polar Surface Area | 241.96 Ų | Computational prediction |

| XLogP | 3.54 | Computational prediction |

| Lipinski's Rule of Five Violations | 2 (MW >500, TPSA >140) | Computational analysis |

The chemical structure of this compound maintains the complex macrolide backbone of sirolimus while incorporating the 2,2-bis(hydroxymethyl)propionic acid ester at the C-42 position. This modification significantly alters the solubility profile while preserving the molecular recognition elements necessary for mTOR inhibition.

Spectroscopic Identification

This compound characterization employs multiple spectroscopic techniques to confirm identity and purity:

Chromatographic Purity: High-performance liquid chromatography (HPLC) methods typically employ C18 reverse-phase columns with acetonitrile-water or methanol-water gradient elution systems. Acceptance criteria for pure this compound generally require ≥98.0% chromatographic purity with individual impurities not exceeding 0.5%.

Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and 2D techniques) confirms both the macrolide structure and the specific esterification at the C-42 position. Key NMR signals include characteristic shifts for the newly introduced geminal hydroxymethyl groups (δ~3.6-4.0 ppm in ¹H NMR).

Mass Analysis: LC-MS and HR-MS techniques provide confirmation of molecular weight and fragmentation patterns consistent with the this compound structure. Electrospray ionization typically generates [M+Na]⁺ or [M+H]⁺ adducts detectable at m/z ~1053.3 and 1030.3, respectively.

These analytical methods collectively provide a comprehensive profile for identity confirmation, purity assessment, and stability monitoring of this compound throughout its shelf life.

Biological Mechanism and Research Applications

Mechanism of mTOR Inhibition

This compound exerts its anticancer effects through potent inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and survival. The molecular mechanism involves:

FKBP-12 Binding: this compound first binds with high affinity to the intracellular immunophilin FKBP-12, forming a complex that retains the specific mTOR inhibitory activity of the parent sirolimus molecule.

mTORC1 Inhibition: The this compound-FKBP-12 complex directly interacts with and inhibits mTOR complex 1 (mTORC1), disrupting its kinase activity and downstream signaling pathways.

Pathway Disruption: Inhibition of mTORC1 blocks phosphorylation of its primary downstream effectors, p70S6 kinase and 4E-BP1, leading to:

- Cap-dependent translation inhibition of key mRNAs encoding cell cycle regulators

- G1 phase cell cycle arrest through reduced cyclin and CDK expression

- Reduced angiogenesis via decreased hypoxia-inducible factor (HIF-1α and HIF-2α) levels and subsequent VEGF expression

- Altered metabolism through modulation of glucose uptake and lipid synthesis

This multifaceted mechanism explains the broad anticancer activity of this compound across various tumor types, particularly those with dysregulated PI3K/AKT/mTOR signaling.

The following diagram illustrates the key signaling pathway affected by this compound:

Research Applications and Combination Therapies

Beyond its approved indications, this compound is extensively investigated in preclinical and clinical research settings:

Renal Cell Carcinoma Models: this compound demonstrates significant activity in RCC models, particularly those with PTEN deficiencies or activated PI3K/AKT signaling pathways. Research focuses on identifying predictive biomarkers for treatment response.

Combination Therapy Strategies: Rational combination approaches include:

- Microtubule Stabilizers: Synergistic activity observed with ixabepilone in RCC models through enhanced G2-M arrest and apoptosis induction [4]

- VEGF Pathway Inhibitors: Enhanced anti-angiogenic effects when combined with sorafenib or sunitinib

- Cytotoxic Agents: Ongoing evaluation with paclitaxel, carboplatin, and other chemotherapeutics

- Immunotherapy Agents: Exploration with immune checkpoint inhibitors to modulate tumor microenvironment

Biomarker Development: Research focuses on identifying potential biomarkers of response, including components of the ER stress response pathway activated by combination therapies, which may serve as early response indicators in clinical settings.

These research applications highlight the continuing importance of this compound as both a therapeutic agent and a pharmacological tool for understanding mTOR signaling in cancer biology.

Conclusion

This compound represents a clinically significant mTOR pathway inhibitor with well-established synthesis routes, formulation strategies, and analytical characterization methods. The synthetic chemistry relies primarily on esterification approaches that selectively modify the C-42 position of sirolimus, while the formulation science addresses the compound's challenging physicochemical properties through careful excipient selection. The comprehensive analytical toolbox ensures consistent identity, purity, and quality of both drug substance and drug product.

References

- 1. CN103421023A - Synthesis process for this compound [patents.google.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Process for the preparation of this compound and its ... [patents.google.com]

- 4. Preclinical evaluation of the mTOR inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

Temsirolimus Preclinical Efficacy in Various Cancer Models

The table below summarizes findings from key preclinical studies investigating Temsirolimus across different cancer types and model systems.

| Cancer Type | Model System | Key Findings | Proposed Mechanism / Biomarker | Citation |

|---|---|---|---|---|

| Renal Cell Carcinoma (RCC) | 2D cell lines (A498, Caki-1, Caki-2, UMRC3) | Synergistic anti-proliferative effect and enhanced apoptosis when combined with ixabepilone (microtubule stabilizer). Combination Index (CI) <1 indicating synergy. | Activation of the Endoplasmic Reticulum (ER) stress response pathway. | [1] |

| Malignant Pleural Mesothelioma (MPM) | 2D cell lines & 3D spheroids; In vivo xenografts | Potent cytostatic effect, blocked mTOR downstream signals (pS6K, S6, 4EBP1). Synergistic effect with cisplatin, including in cisplatin-resistant cells. | Presence of phosphorylated mTOR (p-mTOR); hyperphosphorylation of pS6K, S6, and 4EBP1. | [2] |

| Fibrolamellar Hepatocellular Carcinoma (FLHCC) | Patient-Derived Xenograft (PDX) models & cell lines from metastatic tissue | Significant sensitivity to this compound in vitro and significant tumor growth inhibition in vivo. | Upregulation of mTOR pathway in metastatic tissue compared to primary tumor. | [3] |

| Pancreatic Cancer | Freshly generated patient-derived xenografts | 4 out of 17 xenografts (23%) responded to this compound. | Sensitive tumors had gene copy number variations and overexpression of genes in the PI3K/Akt/mTOR pathway; activation of p70S6K correlated with drug activity. | [4] |

| Various Solid Tumours (e.g., Breast Cancer) | Cell lines (e.g., MDA-MB-231) and immunocompetent mouse models | Enhanced anti-cancer immunity by inducing autophagy, inhibiting secretion of small extracellular vesicle (sEV) PD-L1 and cellular PD-L1. Improved efficacy of anti-PD-L1 therapy. | Inhibition of sEV biogenesis and PD-L1 expression via autophagy activation; increased activity and count of CD8+ T cells. | [5] |

Detailed Experimental Protocols

Below is a detailed breakdown of the key methodologies used in the preclinical studies cited above.

Cell Culture and Proliferation Assay [1]

- Cell Lines: Clear cell renal cell carcinoma lines (A498, Caki-1, Caki-2, UMRC3).

- Culture Conditions: Maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.

- Proliferation Analysis:

- Cells were plated in triplicate in 12-well plates at 2 x 10⁴ cells/well.

- After 24 hours, cells were treated with this compound, another drug (e.g., Ixabepilone), or their combination for 72 hours. DMSO was used as a control.

- After treatment, cells were trypsinized and counted using an automated cell counter.

- Synergy Analysis: Drug interactions were analyzed using CalcuSyn software based on the Chou-Talalay method. A Combination Index (CI) of <1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism.

Protein Analysis by Western Blot [1] [3]

- Cell Lysis: Cells were lysed using cold MPER buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Protein concentration was measured using a BCA assay.

- Gel Electrophoresis and Transfer: 20 μg of protein was loaded onto Bis-Tris/MES gels, separated, and transferred to a nitrocellulose or PVDF membrane.

- Antibody Hybridization: Membranes were incubated overnight at 4°C with specific primary antibodies (e.g., p-mTOR, total mTOR, p-p70S6K, p-4EBP1, PARP, LC3, β-actin as a loading control).

- Detection: Species-specific horseradish peroxidase-labeled secondary antibodies were applied, and proteins were detected using a chemiluminescence kit. Expression levels were quantified using densitometry software.

Analysis of Apoptosis and Cell Death [1]

- Method: Flow cytometry.

- Procedure:

- Cells were plated and treated with drugs for 72 hours.

- Both floating and adherent cells (trypsinized) were collected, washed with PBS, and resuspended in a binding buffer.

- Cells were stained with propidium iodide (PI) and/or Annexin V to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

In Vivo Efficacy Testing in PDX Models [3]

- Model Generation: Freshly resected metastatic human tumor tissue was implanted into the flanks of NOD/SCID mice.

- Drug Treatment: Once tumors reached a measurable size, tumor-bearing mice were treated with this compound or a control.

- This compound Formulation: Reconstituted in DMSO, poly(ethylene glycol) 300, Tween 80, and purified water.

- Dosing: 20 mg/kg administered intraperitoneally daily for 28 days.

- Tumor Monitoring: Tumor size was measured regularly with calipers, and volume was calculated as (length × width²)/2. Tumor growth inhibition was calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the key mechanistic pathways of this compound action identified in the preclinical studies.

This diagram synthesizes the core mechanisms of action of this compound identified across the preclinical studies:

- Direct Anti-Tumor Effects: this compound directly inhibits the mTORC1 complex, suppressing protein translation and cell proliferation. Concurrently, it activates autophagy [5].

- Immunomodulatory Effects: The activation of autophagy degrades multivesicular bodies (MVBs), reducing the secretion of immunosuppressive small extracellular vesicles carrying PD-L1 (sEV PD-L1). This prevents sEV PD-L1 from engaging with PD-1 on T cells, thereby enhancing anti-tumor immunity [5].

- Combination-Induced Effects: In combination with other agents like Ixabepilone, this compound can induce endoplasmic reticulum (ER) stress, leading to enhanced apoptosis and synergistic anti-cancer activity [1].

Interpretation of Key Data

- Combination Index (CI): This is a quantitative measure of drug interaction. When combining this compound with other agents, a CI < 1 indicates a synergistic effect, meaning the combination is more effective than the sum of each drug's individual effects [1].

- Patient-Derived Models (PDX): These models are considered more predictive of clinical response because they better retain the original tumor's histology, genetics, and heterogeneity compared to traditional cell lines [3].

- Beyond Cytostasis: Preclinical data reveals that this compound has complex effects beyond simply halting cell growth, including inducing apoptosis (especially in combinations), modulating the immune environment, and overcoming chemotherapy resistance [1] [5] [2].

References

- 1. Preclinical evaluation of the mTOR inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Malignant Pleural Mesothelioma ... [sciencedirect.com]